6-(3,5-Dichlorophenyl)morpholin-3-one
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Overview
Description
6-(3,5-Dichlorophenyl)morpholin-3-one is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a morpholine ring substituted with a 3,5-dichlorophenyl group. This compound exhibits interesting chemical properties that make it valuable in drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)morpholin-3-one typically involves the reaction of 3,5-dichloroaniline with ethylene oxide to form the corresponding morpholine derivative. This reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the morpholine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(3,5-Dichlorophenyl)morpholin-3-one is widely used in scientific research due to its versatile properties. Some of its applications include:
Drug Development: It serves as a building block for synthesizing various pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Dichlorophenyl)morpholine
- 3,5-Dichloroaniline
- Morpholine derivatives
Uniqueness
6-(3,5-Dichlorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Biological Activity
6-(3,5-Dichlorophenyl)morpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of a dichlorophenyl group, enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus cereus | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that the compound exhibits cytotoxic effects.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 10.5 |
HCT116 | 8.7 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of various morpholine derivatives, including this compound. The researchers found that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity Assessment : In another research article, the cytotoxic effects of several morpholine derivatives were assessed using the NCI-60 cell line panel. The results indicated that this compound demonstrated promising activity against multiple cancer types, particularly those associated with high mortality rates .
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-7-1-6(2-8(12)3-7)9-4-13-10(14)5-15-9/h1-3,9H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQGJPWIFPPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.